2-{[4-(4-Methoxyphenyl)pyrimidin-2-yl]sulfanyl}-1-phenylethanone
Description
2-{[4-(4-Methoxyphenyl)pyrimidin-2-yl]sulfanyl}-1-phenylethanone is a sulfur-containing pyrimidine derivative characterized by a 4-methoxyphenyl-substituted pyrimidine core linked to a phenylethanone moiety via a sulfanyl (-S-) bridge. Its molecular formula is C₁₉H₁₆N₂O₂S (calculated molecular weight: 336.4 g/mol).
Properties
Molecular Formula |
C19H16N2O2S |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl-1-phenylethanone |
InChI |
InChI=1S/C19H16N2O2S/c1-23-16-9-7-14(8-10-16)17-11-12-20-19(21-17)24-13-18(22)15-5-3-2-4-6-15/h2-12H,13H2,1H3 |
InChI Key |
TWAWEFPRWHZQML-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC=C2)SCC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}-1-phenylethan-1-one typically involves the reaction of 4-(4-methoxyphenyl)pyrimidine-2-thiol with 2-bromo-1-phenylethanone. The reaction is carried out in a solvent such as dimethylformamide (DMF) in the presence of a base like cesium carbonate (Cs2CO3) at room temperature . The resulting product is obtained through S-alkylation, yielding the desired compound with a high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}-1-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}-1-phenylethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}-1-phenylethan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
- Heterocyclic Core : The pyrimidine core in the target compound contrasts with triazole (e.g., ) or dihydropyrimidine (e.g., ) systems, altering electronic properties and steric bulk.
- Substituent Effects : Methoxy (-OCH₃) groups (electron-donating) differ from electron-withdrawing groups like chloro (-Cl, ), bromo (-Br, ), or fluoro (-F, ), which modulate solubility and binding affinities.
- Functional Groups: Sulfanyl bridges are common, but the ethanone group in the target compound contrasts with thione (C=S, ) or pyrrolidinyl modifications (e.g., ).
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- *Predicted data for the target compound based on structural analogs.
- The methoxy group in the target compound reduces LogP compared to chloro/bromo derivatives, suggesting improved aqueous solubility.
- Thione-containing dihydropyrimidines () exhibit higher solubility due to polarizable C=S groups.
Biological Activity
The compound 2-{[4-(4-Methoxyphenyl)pyrimidin-2-yl]sulfanyl}-1-phenylethanone is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various research findings and case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 300.38 g/mol
The compound features a pyrimidine ring substituted with a methoxyphenyl group and a sulfanyl linkage, which are critical for its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Anticancer Properties
- Antimicrobial Effects
- Enzyme Inhibition
Anticancer Activity
Studies have shown that derivatives of pyrimidine compounds can exhibit significant anticancer properties. For instance, one study reported that a related pyrimidine compound demonstrated an IC value of 25.72 ± 3.95 μM against MCF cell lines, indicating its potential to induce apoptosis in cancer cells .
Case Study : A recent investigation into the structure-activity relationship (SAR) of pyrimidine derivatives revealed that modifications at the 4-position significantly enhanced anticancer activity. The compound was tested in vivo on tumor-bearing mice, resulting in suppressed tumor growth compared to control groups .
| Compound | IC (μM) | Cell Line | Effect |
|---|---|---|---|
| 2-{[4-(4-Methoxyphenyl)pyrimidin-2-yl]sulfanyl}-1-phenylethanone | 25.72 ± 3.95 | MCF | Induces apoptosis |
Antimicrobial Activity
The antimicrobial efficacy of related compounds has also been documented. For example, certain pyrimidine derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Case Study : A study evaluated the antimicrobial activity of a series of pyrimidine derivatives, revealing that some exhibited minimum inhibitory concentrations (MIC) as low as 0.015 mg/mL against Staphylococcus aureus, showcasing their potential as antimicrobial agents .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.015 |
| Escherichia coli | 0.200 |
| Pseudomonas aeruginosa | 0.500 |
The biological activity of 2-{[4-(4-Methoxyphenyl)pyrimidin-2-yl]sulfanyl}-1-phenylethanone is likely influenced by its ability to interact with specific biological targets:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Binding : The methoxy group may enhance binding affinity to certain receptors, facilitating apoptotic pathways in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
